

Allyl 3-aminopiperidine-1-carboxylate chemical properties

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Compound of Interest

Allyl 3-aminopiperidine-1carboxylate

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Technical Guide: Allyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3-aminopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines a piperidine scaffold, a common motif in many biologically active compounds, with an allyl carbamate protecting group. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and predicted spectral data for **Allyl 3-aminopiperidine-1-carboxylate**, serving as a valuable resource for its application in research and development.

Chemical Properties

While experimental data for **Allyl 3-aminopiperidine-1-carboxylate** is not extensively available in public literature, its fundamental chemical properties can be summarized and predicted based on its structure and data from analogous compounds.

Table 1: Chemical and Physical Properties of Allyl 3-aminopiperidine-1-carboxylate



Property	Value	Source
IUPAC Name	Allyl 3-aminopiperidine-1-carboxylate	-
Synonyms	3-AMINO-1-N-ALLOC- PIPERIDINE, 1- Piperidinecarboxylic acid, 3- amino-, 2-propen-1-yl ester	[1]
CAS Number	886363-44-6	[1]
Molecular Formula	C ₉ H ₁₆ N ₂ O ₂	[1]
Molecular Weight	184.24 g/mol	[1]
Appearance	Predicted: Colorless to pale yellow liquid or oil	Inferred from similar compounds
Boiling Point (Predicted)	271.1 ± 40.0 °C at 760 mmHg	-
Density (Predicted)	1.078 ± 0.06 g/cm ³	-
pKa (Predicted)	10.31 ± 0.20	-
Solubility	Predicted: Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.	Inferred from structural features

Synthesis and Purification: A Plausible Experimental Protocol

A detailed experimental protocol for the synthesis of **Allyl 3-aminopiperidine-1-carboxylate** is not readily available. However, a plausible synthetic route can be adapted from established methods for the N-protection of aminopiperidines. The following protocol describes the synthesis from 3-aminopiperidine.

3.1. Synthesis of Allyl 3-aminopiperidine-1-carboxylate



This procedure involves the reaction of 3-aminopiperidine with allyl chloroformate in the presence of a base to yield the desired product.

Materials:

- 3-Aminopiperidine dihydrochloride
- · Allyl chloroformate
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer
- · Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopiperidine dihydrochloride (1 equivalent) in water. Cool the solution to 0 °C using an ice bath.
- Basification: Slowly add a solution of sodium hydroxide (2.2 equivalents) to the cooled solution to neutralize the hydrochloride salt and liberate the free amine. Alternatively, 3-



aminopiperidine free base can be dissolved in an anhydrous solvent like dichloromethane or THF, followed by the addition of a non-aqueous base like triethylamine (1.2 equivalents).

- Addition of Allyl Chloroformate: While maintaining the temperature at 0 °C, add allyl chloroformate (1.1 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes. Vigorous stirring is essential during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Work-up:
 - If the reaction was performed in an aqueous medium, extract the mixture with dichloromethane (3 x 50 mL).
 - If the reaction was performed in an organic solvent, wash the reaction mixture with saturated agueous NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).
- Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.2. Purification

The crude **Allyl 3-aminopiperidine-1-carboxylate** can be purified by flash column chromatography on silica gel.

Materials:

- Crude Allyl 3-aminopiperidine-1-carboxylate
- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate

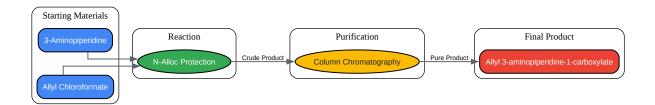


- · Glass column
- Collection tubes

Procedure:

- Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
- Fraction Collection: Collect fractions and monitor them by TLC.
- Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure **Allyl 3-aminopiperidine-1-carboxylate**.

Diagram 1: Synthetic Workflow for Allyl 3-aminopiperidine-1-carboxylate



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Caption: A flowchart illustrating the synthesis and purification of **Allyl 3-aminopiperidine-1-carboxylate**.



Predicted Spectral Data

While experimental spectra for **Allyl 3-aminopiperidine-1-carboxylate** are not readily available, the expected spectral characteristics can be predicted based on its chemical structure and by comparison with similar compounds.

Table 2: Predicted Spectral Data for Allyl 3-aminopiperidine-1-carboxylate

Technique	Predicted Chemical Shifts / Absorption Bands / m/z	Interpretation
¹ H NMR	δ 5.95-5.85 (m, 1H) δ 5.30-5.15 (m, 2H) δ 4.60-4.50 (d, 2H) δ 3.80-3.00 (m, 4H) δ 2.80-2.60 (m, 1H) δ 1.90-1.40 (m, 4H) δ 1.60 (br s, 2H)	-CH=CH ₂ =CH ₂ -O-CH ₂ - CH=Piperidine ring protons (adjacent to N)Piperidine ring proton (at C3)Piperidine ring protons-NH ₂
¹³ C NMR	δ 155.5δ 133.0δ 117.5δ 66.0δ 50.0δ 47.0δ 45.0δ 32.0δ 25.0	C=O (carbamate)- CH=CH ₂ =CH ₂ -O-CH ₂ - Piperidine C3Piperidine C2Piperidine C6Piperidine C5Piperidine C4
FT-IR (cm ⁻¹)	3400-3300 (m, br)3100-3000 (w)2950-2850 (m)1690-1670 (s)1645 (w)1250-1200 (s)	N-H stretch (amine)=C-H stretch (alkene)-C-H stretch (aliphatic)C=O stretch (carbamate)C=C stretch (alkene)C-O stretch (carbamate)
Mass Spec. (EI)	m/z 184 (M+)m/z 143m/z 127m/z 99m/z 84m/z 41	Molecular ion[M - C_3H_5] ⁺ (loss of allyl group)[M - C_3H_5O] ⁺ [M - $C_4H_5O_2$] ⁺ [$C_5H_{10}N$] ⁺ (piperidine fragment)[C_3H_5] ⁺ (allyl cation)

Reactivity and Stability

5.1. Reactivity



The reactivity of **Allyl 3-aminopiperidine-1-carboxylate** is primarily dictated by the three main functional groups: the secondary amine on the piperidine ring, the piperidine nitrogen itself, and the allyl carbamate group.

- Amine Group: The primary amine at the 3-position is nucleophilic and can participate in various reactions such as acylation, alkylation, and condensation.
- Allyl Carbamate Group: The allyl carbamate serves as a protecting group for the piperidine
 nitrogen. The allyl group can be cleaved under specific conditions, typically using palladiumbased catalysts, to deprotect the piperidine nitrogen. This orthogonality makes it a valuable
 tool in multi-step synthesis.
- Alkene Moiety: The double bond in the allyl group can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation, although these reactions might compete with reactions at the amine functionality.

5.2. Stability

- Storage: **Allyl 3-aminopiperidine-1-carboxylate** is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.
- Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Development

The 3-aminopiperidine scaffold is a key structural component in a variety of pharmaceutical agents. The ability to selectively protect the piperidine nitrogen with the allyl carbamate group allows for the functionalization of the 3-amino group without affecting the piperidine nitrogen. Subsequent deprotection of the allyl group allows for further modification at the 1-position of the piperidine ring. This synthetic flexibility makes **Allyl 3-aminopiperidine-1-carboxylate** a valuable intermediate for the synthesis of compound libraries for high-throughput screening and for the development of novel therapeutic agents.



Conclusion

Allyl 3-aminopiperidine-1-carboxylate is a versatile building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited, this guide provides a solid foundation of its chemical properties, a practical synthetic approach, and predicted spectral data to aid researchers in its use. The unique combination of a reactive amine and a readily cleavable protecting group makes it an attractive tool for the development of complex molecules and novel drug candidates.

Disclaimer

The information provided in this document is for research and development purposes only. The predicted data and the proposed experimental protocol are based on chemical principles and data from analogous compounds and have not been experimentally validated. All chemical manipulations should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

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